molecular formula C14H8IN5S B293770 6-(2-Iodophenyl)-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(2-Iodophenyl)-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B293770
M. Wt: 405.22 g/mol
InChI Key: CQAIEPBQKRAKOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2-Iodophenyl)-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound with potential applications in scientific research. It is a heterocyclic compound that contains a triazole ring and a thiadiazole ring. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied. In

Mechanism of Action

The mechanism of action of 6-(2-Iodophenyl)-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it has been proposed that this compound may exert its antitumor activity by inhibiting the activity of protein kinase CK2, which is known to be upregulated in many cancer cells. It has also been suggested that this compound may act as a fluorescent probe for the detection of metal ions by binding to them and undergoing a change in fluorescence.
Biochemical and Physiological Effects:
6-(2-Iodophenyl)-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to have various biochemical and physiological effects. It has been reported to exhibit antitumor activity against various cancer cell lines, including breast, lung, and prostate cancer cells. This compound has also been shown to have antibacterial and antifungal activity against various strains of bacteria and fungi. Additionally, it has been studied as a potential inhibitor of protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis.

Advantages and Limitations for Lab Experiments

The advantages of using 6-(2-Iodophenyl)-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments include its potential antitumor, antibacterial, and antifungal activities, as well as its potential as a fluorescent probe for the detection of metal ions. However, the limitations of using this compound in lab experiments include its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the study of 6-(2-Iodophenyl)-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One direction is to further explore its potential as an inhibitor of protein kinase CK2 and its role in various cellular processes. Another direction is to investigate its potential as a fluorescent probe for the detection of metal ions in biological systems. Additionally, further studies are needed to determine its potential as a therapeutic agent for the treatment of cancer, bacterial, and fungal infections.

Synthesis Methods

The synthesis of 6-(2-Iodophenyl)-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported in the literature using different methods. One of the methods involves the reaction of 2-iodoaniline, 3-pyridinecarboxaldehyde, and thiosemicarbazide in the presence of acetic acid and ethanol. The reaction mixture is refluxed for several hours, and the resulting product is purified by column chromatography. Another method involves the reaction of 2-iodobenzoic acid, 3-pyridinecarboxaldehyde, and thiosemicarbazide in the presence of triethylamine and acetonitrile. The reaction mixture is heated under reflux, and the product is purified by recrystallization.

Scientific Research Applications

6-(2-Iodophenyl)-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has potential applications in scientific research. It has been reported to exhibit antitumor, antibacterial, and antifungal activities. This compound has also been studied as a potential inhibitor of protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. Additionally, it has been shown to have potential as a fluorescent probe for the detection of metal ions.

properties

Molecular Formula

C14H8IN5S

Molecular Weight

405.22 g/mol

IUPAC Name

6-(2-iodophenyl)-3-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C14H8IN5S/c15-11-6-2-1-5-10(11)13-19-20-12(17-18-14(20)21-13)9-4-3-7-16-8-9/h1-8H

InChI Key

CQAIEPBQKRAKOP-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C2=NN3C(=NN=C3S2)C4=CN=CC=C4)I

Canonical SMILES

C1=CC=C(C(=C1)C2=NN3C(=NN=C3S2)C4=CN=CC=C4)I

Origin of Product

United States

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